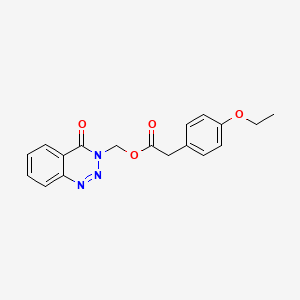

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-ethoxyphenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-ethoxyphenyl)acetate is a synthetic organic compound characterized by a benzotriazine ring fused with a ketone group and an ethoxyphenyl acetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-ethoxyphenyl)acetate typically involves the following steps:

Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine with nitrous acid, to form the 1,

Biologische Aktivität

The compound (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-ethoxyphenyl)acetate is a member of the benzotriazine family, known for its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O4, with a molecular weight of approximately 380.4 g/mol. The structure features a benzotriazine core that is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O4 |

| Molecular Weight | 380.4 g/mol |

| IUPAC Name | (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-3-phenylpropanoic acid |

| InChI Key | USTHFXAQZOKGKB-KRWDZBQOSA-N |

Synthesis

The synthesis of this compound typically involves several steps starting from readily available precursors. Common methods include:

- Condensation Reactions : Combining benzotriazine derivatives with various acyl groups.

- Reagents : Organic solvents such as dichloromethane and catalysts like triethylamine are often used to facilitate reactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds derived from the benzotriazine structure exhibit significant antimicrobial properties. For instance, related compounds have shown potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL .

Anticancer Potential

Research indicates that benzotriazine derivatives can inhibit cancer cell proliferation. For example, certain synthesized analogs have been evaluated for their effects on HepG2 liver carcinoma cells, demonstrating promising results in inhibiting cell growth . The mechanism appears to involve the modulation of specific biological pathways linked to cancer progression.

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes or receptors involved in disease pathways. Molecular docking studies suggest strong binding affinities towards targets associated with bacterial resistance mechanisms and tumor growth regulation .

Case Studies

- Antimicrobial Evaluation : A series of benzotriazine derivatives were tested against multiple pathogens. The best-performing compounds showed comparable or superior efficacy compared to standard antibiotics .

- Anticancer Studies : In vitro studies on HepG2 cells indicated that certain derivatives significantly reduced cell viability, suggesting their potential as anticancer agents .

Eigenschaften

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-2-24-14-9-7-13(8-10-14)11-17(22)25-12-21-18(23)15-5-3-4-6-16(15)19-20-21/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAUSOMWVUTBLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323646 |

Source

|

| Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-ethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815397 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851862-96-9 |

Source

|

| Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-ethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.